Home > Products > Screening Compounds P115138 > N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE -

N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

Catalog Number: EVT-3769795
CAS Number:
Molecular Formula: C19H13ClN4O4S
Molecular Weight: 428.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) [, , , , , , , , , , ]

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [] It exhibits no agonist activity on its own but enhances the response of mGluR5 to agonists like glutamate, quisqualate, and DHPG. [] CPPHA is known to bind to a novel allosteric site on mGluR5, distinct from the MPEP binding site. [, , , , , , ] Studies show it potentiates mGluR5-mediated responses in both recombinant systems and native tissues, including the hippocampus and subthalamic nucleus. [, ]

2. 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) [, ]

Compound Description: VU-29 acts as a positive allosteric modulator of mGluR5, potentiating its response to agonists. [, ] Unlike CPPHA, VU-29 binds to the MPEP allosteric site on mGluR5. [, ] VU-29 demonstrates selectivity for mGluR5 over mGluR1. []

3. N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP) []

Compound Description: NCFP is a potent and efficacious mGluR5 PAM that interacts with the same allosteric site as CPPHA. [] Compared to CPPHA, it exhibits greater selectivity for mGluR5 over other mGluR subtypes. [] Interestingly, NCFP does not affect hippocampal synaptic plasticity, unlike MPEP site PAMs. [] This difference highlights the potential for stimulus bias among mGluR5 PAMs, meaning they can elicit different downstream effects despite targeting the same receptor.

4. 3,3′-difluorobenzaldazine (DFB) [, , , ]

5. VU0001850 & VU0040237 []

Compound Description: These compounds represent a novel benzamide scaffold that acts as PAMs for mGluR5. [] They were discovered through a high-throughput screening effort and, like CPPHA, do not interact with the MPEP allosteric site. []

6. VU0357121 & VU0365396 []

Compound Description: VU0357121, derived from the benzamide scaffold of VU0001850 and VU0040237, shows potent mGluR5 PAM activity. [] VU0365396 represents the first discovered neutral allosteric ligand for the non-MPEP site on mGluR5. [] Mutagenesis studies suggest that these compounds bind to a distinct allosteric site, different from both the MPEP site and the CPPHA site. []

7. (2S,5R,6R)-, (2S,5S,6R)-, and (2S,5R,6S)-isomers of 6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Penam acids 6-8) []

Compound Description: These compounds are penam acid derivatives containing the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety. [] They were synthesized and studied for their potential reactivity and fragmentation patterns.

Properties

Product Name

N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide

Molecular Formula

C19H13ClN4O4S

Molecular Weight

428.8 g/mol

InChI

InChI=1S/C19H13ClN4O4S/c20-11-5-7-12(8-6-11)28-10-16-22-23-19(29-16)21-15(25)9-24-17(26)13-3-1-2-4-14(13)18(24)27/h1-8H,9-10H2,(H,21,23,25)

InChI Key

OJGCTACPZDPHHN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.